

HaloPROTAC-E SGK3 NDRG1 phosphorylation blockade validation

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Compound Focus: HaloPROTAC-E

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HaloPROTAC-E Experimental Validation Data

Aspect	Key Experimental Findings
Degradation Target	Endogenously HaloTag7-fused SGK3 and VPS34 in HEK293 knock-in cell lines [1]
Degradation Potency (DC ₅₀)	3–10 nM [1]

| **Degradation Kinetics** | - **Rapid:** ~50% degradation after **30 minutes** [1]

- **Deep:** Maximal degradation (D_{max}) of ~**95%** at **48 hours** [1] | | **Effect on NDRG1 Phosphorylation** | **HaloPROTAC-E**-induced depletion of Halo-tagged SGK3 **blocked downstream phosphorylation of the SGK3 substrate NDRG1** [1] | | **Selectivity (Proteomic Profiling)** | Induced degradation of only the Halo-tagged endogenous VPS34 complex (VPS34, VPS15, Beclin1, ATG14). **No other proteins were significantly degraded** [1] | | **Reversibility** | The degradation system is **reversible** [1] |

Experimental Protocols for Key Validation Experiments

For researchers looking to replicate or understand the foundational experiments, here are the detailed methodologies cited in the literature.

Validation of SGK3 Degradation and NDRG1 Phosphorylation Blockade

This core protocol validates the functional consequence of SGK3 degradation [1].

- **1. Cell Line Preparation:**
 - **Method:** Use CRISPR/Cas9 gene-editing to create HEK293 cell lines with the HaloTag7 fused to the **C-terminus of the endogenous SGK3** gene. An N-terminal tag impairs the function of its PX domain [1].
 - **Validation of Function:** Confirm that the HaloTag7 fusion does not interfere with SGK3's endosomal localization using a fluorescent HaloTag TMR Ligand and co-staining with a Rab5 early endosomal marker [1].
- **2. HaloPROTAC-E Treatment:**
 - **Procedure:** Treat the SGK3-Halo knock-in cells with **HaloPROTAC-E** at concentrations in the nanomolar range (DC_{50} of 3-10 nM) for a time course (e.g., 30 minutes to 48 hours) [1].
- **3. Assessing Degradation and Downstream Effect:**
 - **SGK3 Degradation:** Measure SGK3 protein levels, typically via **immunoblot analysis** [1].
 - **NDRG1 Phosphorylation Blockade:** Probe the same immunoblots with a phospho-specific antibody against **NDRG1** to detect a reduction in its phosphorylation levels, confirming the loss of SGK3 kinase activity [1].

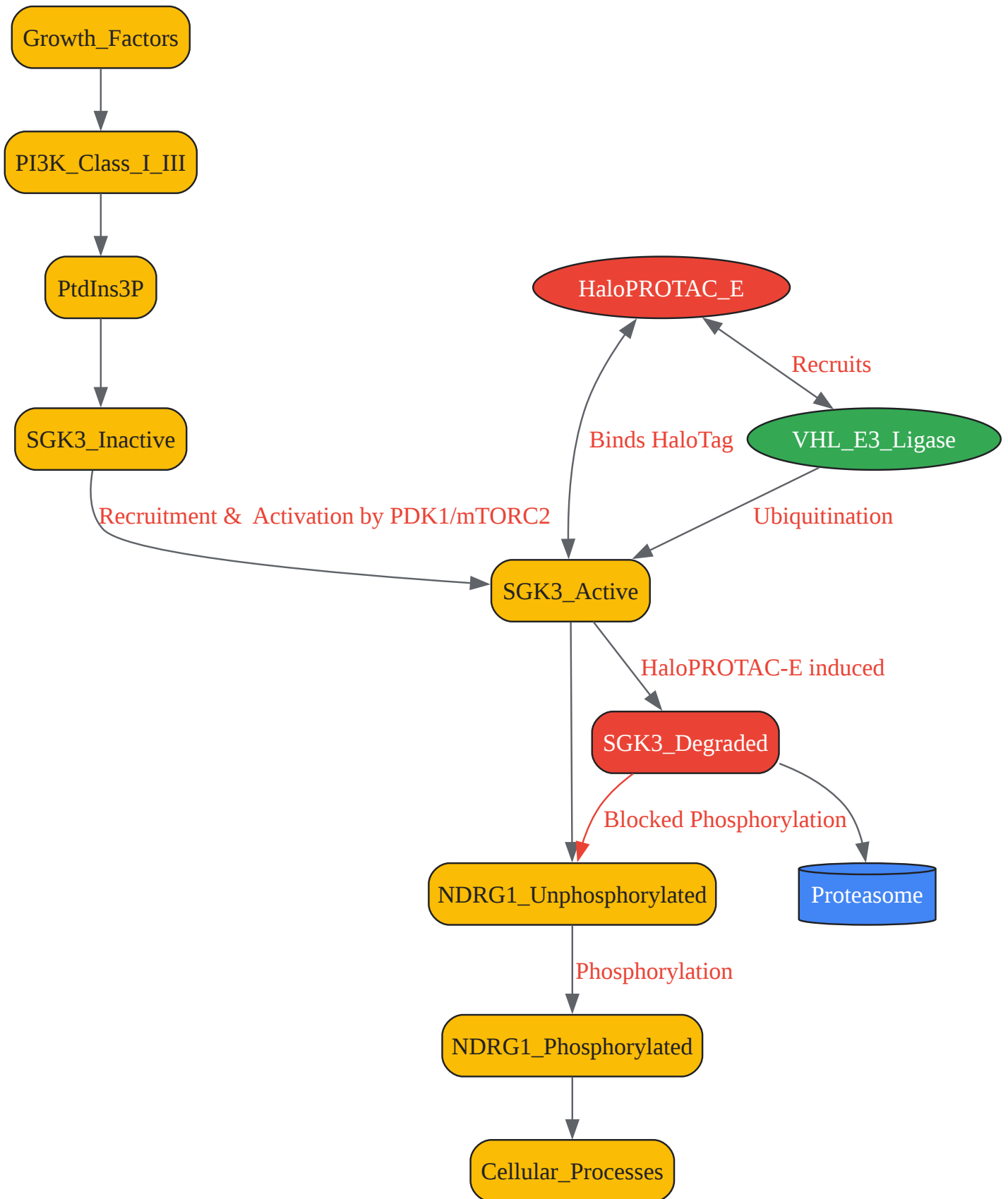
Assessing Selectivity via Quantitative Global Proteomics

This protocol confirms the high selectivity of **HaloPROTAC-E**, a critical feature for its use as a chemical probe [1].

- **1. Treatment and Sample Preparation:** Treat Halo-VPS34 knock-in cells with **HaloPROTAC-E** and prepare cell lysates.
- **2. Mass Spectrometry Analysis:** Perform **quantitative global proteomics** (e.g., using mass spectrometry-based techniques) to compare the protein profiles of treated and untreated cells.
- **3. Data Analysis:** Analyze the proteomics data to identify proteins whose levels significantly change. The expected result is that only the proteins in the direct complex with the Halo-tagged target (e.g., VPS34, VPS15, Beclin1, ATG14) show reduced levels, with no other significant off-target degradation [1].

SGK3-NDRG1 Signaling Pathway

The diagram below illustrates the logical relationship and experimental intervention point validated by the **HaloPROTAC-E** data.



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Key Experimental Insights

- **Validated Functional Knockdown:** The blockade of **NDRG1 phosphorylation** serves as critical functional evidence that **HaloPROTAC-E** effectively degrades SGK3 and disrupts its signaling output [1]
- **High Selectivity Profile:** Quantitative global proteomics confirmed that **HaloPROTAC-E** is remarkably selective, degrading only the Halo-tagged protein of interest and its immediate endogenous complex, with no other significant off-target effects [1]

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References

1. Rapid and Reversible Knockdown of Endogenously ... [pmc.ncbi.nlm.nih.gov]

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